(5,6)-Fullerene-C70;Fullerene C70
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6)-Fullerene-C70, also known as Fullerene C70, is a carbonaceous material with an ellipsoidal shape. It is a member of the fullerene family, which are molecules composed entirely of carbon, taking the form of a hollow sphere, ellipsoid, or tube. Fullerene C70 is an n-channel organic semiconductor and is known for its strong absorption in the UV region and moderate absorption in the visible region .
Vorbereitungsmethoden
Fullerene C70 can be synthesized through various methods. One common method involves the heating of graphite under a helium atmosphere, which results in a mixture of fullerenes, including C60 and C70. The product mixture contains soot as well as fullerenes, and is typically analyzed via separation by high-performance liquid chromatography (HPLC), followed by mass spectrometry . Another method involves the use of flash column chromatography and high-pressure liquid chromatography to separate C60 and C70 fullerenes .
Analyse Chemischer Reaktionen
Fullerene C70 undergoes various chemical reactions, including:
Cycloadditions: These reactions involve the addition of electron-rich species to the 6–6 double bonds of fullerenes.
Radical Additions: These reactions involve the addition of radicals to the fullerene structure.
Nucleophilic Additions: These reactions involve the addition of nucleophiles to the fullerene structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition pattern of exohedral modification on fullerenes can result in various isomers, including the predominant 1,2- and 5,6-additions .
Wissenschaftliche Forschungsanwendungen
Fullerene C70 has a broad range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Fullerene C70 exerts its effects involves its unique structure and electronic properties. Fullerene C70 is an electron acceptor with strong absorption in the UV region and moderate absorption in the visible region . Its molecular targets and pathways involve interactions with various biological molecules and systems, leading to its diverse applications in chemistry, biology, medicine, and industry.
Vergleich Mit ähnlichen Verbindungen
Fullerene C70 is often compared with other fullerenes, such as Fullerene C60. While both compounds share similar properties, Fullerene C70 has a unique ellipsoidal shape and exhibits different electronic properties. For example, Fullerene C70 has a higher electron affinity and mobility compared to Fullerene C60, making it more suitable for certain applications, such as in the development of high-performance organic photovoltaic cells . Other similar compounds include (1,2-Methanofullerene C60)-61-carboxylic acid and [6,6]-phenyl-C-71-butyric acid methyl ester (PC70BM) .
Eigenschaften
Molekularformel |
C70H2 |
---|---|
Molekulargewicht |
842.8 g/mol |
IUPAC-Name |
7,22-dihydro(C70-D5h(6))[5,6]fullerene |
InChI |
InChI=1S/C70H2/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64/h1-2H |
InChI-Schlüssel |
XTTGERWWUXSBNN-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%18=C%18C%16=C%14C%14=C%12C(=C5C%14=C%18C4=C%21C3=C3C%20=C4C5=C3C2=C7C2=C5C3=C5C2=C8C2=C1C1=C7C2=C5C2=C5C7=C(C%13=C%111)C%15=C5C%17=C1C%19=C4C3=C21)C%10=C69 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.